
N-(4-Ethyl-2,6-dinitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Ethyl-2,6-dinitrophenyl)acetamide: is an organic compound with the molecular formula C10H11N3O5 It is a derivative of acetamide, where the acetamide group is substituted with a 4-ethyl-2,6-dinitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethyl-2,6-dinitrophenyl)acetamide typically involves the nitration of 4-ethylacetanilide followed by acylation. The nitration process introduces nitro groups at the 2 and 6 positions of the phenyl ring. The reaction conditions often require the use of concentrated nitric acid and sulfuric acid as catalysts. The acylation step involves the reaction of the nitrated compound with acetic anhydride to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反応の分析
Types of Reactions: N-(4-Ethyl-2,6-dinitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted phenylacetamides.
科学的研究の応用
N-(4-Ethyl-2,6-dinitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(4-Ethyl-2,6-dinitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
類似化合物との比較
- N-(4-Nitrophenyl)acetamide
- N-(2,4-Dimethylphenyl)acetamide
- N-(4-Methoxy-2-nitrophenyl)acetamide
Comparison: N-(4-Ethyl-2,6-dinitrophenyl)acetamide is unique due to the presence of both ethyl and dinitro groups on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties compared to other similar compounds. For example, the presence of the ethyl group can influence the compound’s lipophilicity and its ability to interact with biological membranes, while the dinitro groups can affect its reactivity and potential toxicity.
特性
CAS番号 |
111630-95-6 |
|---|---|
分子式 |
C10H11N3O5 |
分子量 |
253.21 g/mol |
IUPAC名 |
N-(4-ethyl-2,6-dinitrophenyl)acetamide |
InChI |
InChI=1S/C10H11N3O5/c1-3-7-4-8(12(15)16)10(11-6(2)14)9(5-7)13(17)18/h4-5H,3H2,1-2H3,(H,11,14) |
InChIキー |
KQHLCYOHFPIDQZ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[(6-methylideneoct-7-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14318581.png)

![N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide](/img/structure/B14318588.png)
![Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane](/img/structure/B14318594.png)
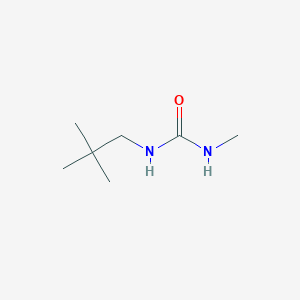
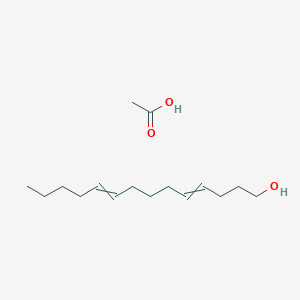
![4,10,10-Trimethylbicyclo[5.2.1]dec-3-ene-2,6-dione](/img/structure/B14318602.png)
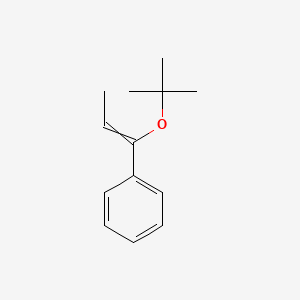
![2-[(2-Methylacryloyl)oxy]ethyl furan-2-carboxylate](/img/structure/B14318610.png)
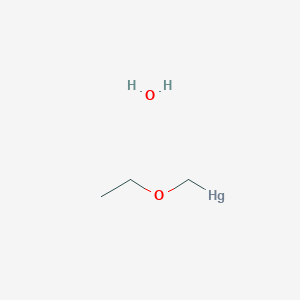
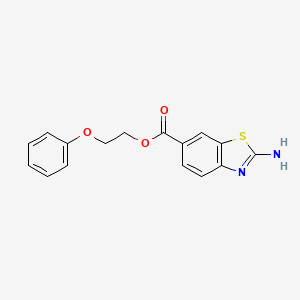
![N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide](/img/structure/B14318643.png)
![6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one](/img/structure/B14318654.png)

